5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic naming of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The core structure is based on the benzimidazole scaffold, which consists of a benzene ring fused to an imidazole ring.
The compound's name can be broken down into distinct components:
- "5-Amino" indicates an amino (-NH₂) substituent at position 5 of the ring system
- "1H-benzo[d]imidazole" represents the core heterocyclic structure
- "2-carboxylic acid" denotes a carboxylic acid (-COOH) group at position 2
- "hydrochloride" signifies the salt form with hydrochloric acid
Several synonyms exist for this compound in chemical databases and literature:
- 6-amino-1H-benzimidazole-2-carboxylic acid hydrochloride
- 5-Amino-1H-benzoimidazole-2-carboxylic acid hydrochloride
- 1H-Benzimidazole-2-carboxylic acid, 6-amino-, hydrochloride
The numbering system for the benzimidazole core follows IUPAC rules, with positions 1 and 3 assigned to the nitrogen atoms in the five-membered imidazole ring. The benzene portion occupies positions 4 through 7, with the fusion occurring at the [d] face of the imidazole. The "1H" designation specifically indicates that the hydrogen atom is attached to the nitrogen at position 1 rather than position 3, which is significant for defining the compound's tautomeric state.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₈H₈ClN₃O₂, with a calculated molecular weight of 213.62 g/mol.
Table 1: Elemental Composition of this compound
| Element | Symbol | Number of Atoms | Atomic Weight (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 8 | 12.01 | 44.97 |
| Hydrogen | H | 8 | 1.01 | 3.76 |
| Chlorine | Cl | 1 | 35.45 | 16.59 |
| Nitrogen | N | 3 | 14.01 | 19.67 |
| Oxygen | O | 2 | 16.00 | 15.01 |
| Total | 213.62 | 100.00 |
The compound consists of a parent compound (5-Amino-1H-benzo[d]imidazole-2-carboxylic acid) with the molecular formula C₈H₇N₃O₂ (molecular weight: 177.16 g/mol) and hydrogen chloride (HCl). The difference between the parent compound and the hydrochloride salt is 36.46 g/mol, corresponding to the addition of HCl during salt formation.
The relative proportions of elements in this compound provide crucial information for analytical identification methods, including mass spectrometry and elemental analysis. The presence of three nitrogen atoms in the structure contributes to the compound's basic properties, while the carboxylic acid group introduces acidic functionality, making it an amphoteric molecule.
Structural Isomerism and Tautomeric Forms
This compound exhibits significant tautomeric behavior, which is a characteristic feature of benzimidazole derivatives. Tautomerism in this compound primarily involves the migration of the proton between the two nitrogen atoms in the imidazole ring, leading to 1H and 3H tautomers.
The existence of tautomeric equilibrium is fundamentally important to understanding the compound's chemical behavior. As noted in research on similar benzimidazole structures, "Most of the benzimidazole activities are explained through the existence of 1,3-tautomeric equilibrium."
The two main tautomeric forms include:
- The 1H-tautomer: With the hydrogen attached to N-1 (pyrrole-like nitrogen)
- The 3H-tautomer: With the hydrogen attached to N-3 (pyridine-like nitrogen)
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in studying these tautomeric forms. The ¹³C-NMR chemical shifts of C4 and C7 carbon atoms serve as key indicators of the tautomeric ratio in benzimidazoles. Typically, when the nitrogen atom exhibits pyridine-like character (as in the 3H-tautomer), the C4 chemical shift appears around 120.0 ppm, while pyrrole-like nitrogen character (as in the 1H-tautomer) shifts C7 signals to approximately 110.0 ppm.
Additionally, the amino group at position 5 and the carboxylic acid function at position 2 can participate in further tautomeric processes. The carboxylic acid can exist in its neutral form or as a carboxylate anion when deprotonated, while the hydrochloride salt formation stabilizes certain tautomeric forms by protonation of one of the nitrogen atoms.
Environmental factors such as solvent polarity, temperature, and pH significantly influence the tautomeric equilibrium. In polar solvents like dimethyl sulfoxide (DMSO), the equilibrium may shift compared to less polar solvents like chloroform. According to studies on similar benzimidazole derivatives, increasing the alkyl chain length can cause broadening of NMR signals, indicating dynamic tautomeric exchange.
Crystalline Structure and Salt Formation Mechanisms
The crystalline structure of this compound results from the salt formation between the parent benzimidazole compound and hydrochloric acid. This salt formation is a critical aspect of the compound's physicochemical properties, affecting its solubility, stability, and biological activity.
Salt formation occurs through protonation of one of the nitrogen atoms in the imidazole ring by hydrochloric acid. This protonation creates an ionic bond between the positively charged nitrogen (ammonium form) and the negatively charged chloride ion. The resulting salt typically exhibits enhanced water solubility compared to the free base form due to the increased polarity from the ionic character.
In crystalline structures of similar benzimidazole derivatives, X-ray crystallography has revealed that these compounds often form extensive hydrogen bonding networks. The amino group at position 5, the carboxylic acid at position 2, and the protonated nitrogen in the imidazole ring all serve as potential hydrogen bond donors or acceptors.
Table 2: Typical Crystallographic Parameters for Benzimidazole Hydrochloride Salts
| Parameter | Typical Value Range |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2(1)/c or P2(1)/n common |
| Unit Cell Dimensions | a: 6-9 Å, b: 6-16 Å, c: 8-25 Å |
| Density (calculated) | 1.4-1.6 Mg/m³ |
| Bond Angle (N-C-N) | 110-112° |
| Bond Length (C-N) | 1.30-1.37 Å |
Research on related compounds has shown that the position of the proton between the acid and base components is critical in determining whether a structure is classified as a salt or a co-crystal. In the case of this compound, the large pKa difference between hydrochloric acid and the benzimidazole nitrogen favors complete proton transfer, resulting in true salt formation rather than a co-crystal.
The crystalline packing of this hydrochloride salt is influenced by various intermolecular forces including hydrogen bonding, π-π stacking interactions between the aromatic rings, and electrostatic interactions involving the chloride anions. These interactions contribute to the overall stability of the crystal lattice and influence properties such as melting point and solubility.
X-ray diffraction studies of related benzimidazole compounds have demonstrated that these molecules often adopt a slightly twisted boat conformation with specific puckering parameters. For instance, similar heterocyclic compounds show puckering parameters Q = 0.542 Å, Θ = 88.5° and φ = 15.4°, which may provide insight into the conformational preferences of this compound.
Properties
CAS No. |
372953-13-4 |
|---|---|
Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-amino-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) |
InChI Key |
JXXWTOCDJBQRHK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(=O)O.Cl |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
1.1. Starting Material and Cyclization
- The synthesis generally begins with 4-nitro-o-phenylenediamine, which undergoes cyclization with carboxylic acid derivatives or formic acid under acidic conditions to form 5-nitro-1H-benzo[d]imidazole-2-carboxylic acid as an intermediate. This cyclization step is often catalyzed by mineral acids such as hydrochloric acid or sulfuric acid, following the classical Phillips–Ladenburg method for benzimidazole synthesis.
1.2. Reduction of Nitro Group to Amino Group
- The 5-nitro substituent is selectively reduced to the amino group to yield 5-amino-1H-benzo[d]imidazole-2-carboxylic acid. Common reducing agents include zinc dust in the presence of ammonium chloride or hydrazinium monoformate, which provide efficient conversion with good yields (around 80–85%).
1.3. Formation of Hydrochloride Salt
- The free base 5-amino-1H-benzo[d]imidazole-2-carboxylic acid is converted to its hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl under controlled temperature (typically 0 to 25°C). This salt formation enhances the compound's stability and solubility for further applications.
Detailed Reaction Conditions and Procedures
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of 4-nitro-o-phenylenediamine | Formic acid or carboxylic acid, HCl catalyst | Ethanol, water mixtures | Reflux (100–120°C) | 80–85 | Classic Phillips–Ladenburg method |
| Reduction of nitro to amino | Zinc dust + NH4Cl or hydrazinium monoformate | Ethanol or aqueous media | Room temp to reflux | 82–85 | Selective reduction, off-white crystals formed |
| Hydrochloride salt formation | HCl gas bubbling or aqueous HCl addition | Ethanol or suitable organic solvent | 0 to 25°C | Quantitative | Controlled acid addition to form stable hydrochloride salt |
Representative Synthetic Example
Cyclization: 4-nitro-o-phenylenediamine (0.06 mol) is refluxed with formic acid and catalytic hydrochloric acid in ethanol-water mixture for 12 hours. After completion, the reaction mixture is cooled, and 5-nitro-1H-benzo[d]imidazole-2-carboxylic acid precipitates out and is filtered, washed, and dried.
Reduction: The nitro intermediate is suspended in ethanol with zinc dust and ammonium chloride and stirred at room temperature until the reduction is complete (monitored by TLC or HPLC). The product 5-amino-1H-benzo[d]imidazole-2-carboxylic acid is isolated by filtration and recrystallization.
Salt Formation: The free amine acid is dissolved in ethanol, and dry HCl gas is bubbled through the solution at low temperature (−5 to 25°C) for several hours. The formed hydrochloride salt precipitates and is collected by filtration, washed, and dried under vacuum.
Alternative and Advanced Methods
Multicomponent Reactions (MCRs): Recent studies have explored multicomponent reactions catalyzed by Lewis acids such as zirconium(IV) chloride to synthesize related amino-benzimidazole derivatives efficiently. Although these methods focus on imidazoimidazole systems, they provide insight into catalytic strategies that might be adapted for benzimidazole derivatives.
Coupling and Cyclization Strategies: Some advanced syntheses use coupling of benzene-1,2-diamines with isothiocyanates followed by intramolecular cyclization mediated by carbodiimides to access substituted benzimidazoles, which may be adapted for preparing functionalized 5-amino benzimidazole carboxylic acid derivatives.
Summary Table of Preparation Methods
Research Findings and Notes
The Phillips–Ladenburg method remains the most reliable and scalable classical approach for the benzimidazole core formation with carboxylic acid substitution.
Reduction of the nitro group to amino is efficiently achieved with zinc dust in mild acidic conditions, yielding high purity amino derivatives suitable for subsequent salt formation.
Formation of the hydrochloride salt improves compound stability and handling, with gas-phase HCl addition being a preferred industrial method to avoid excess solvent contamination.
Emerging catalytic methods and multicomponent reactions offer potential for more sustainable and efficient syntheses but require further optimization for industrial-scale application.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and strong bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, quinones, and amines, which have significant applications in pharmaceuticals and material science .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of benzimidazole compounds, including 5-amino-1H-benzo[d]imidazole-2-carboxylic acid, exhibit significant anticancer properties. A study focused on the synthesis of novel benzimidazole derivatives reported their efficacy as inhibitors of specific cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Properties
Benzimidazole derivatives are known for their antimicrobial activities. A series of studies have shown that 5-amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride demonstrates potent antibacterial and antifungal effects against various pathogens, including drug-resistant strains. For instance, it has been tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Biochemical Applications
Protein Purification
Due to its imidazole structure, this compound can be utilized in protein purification processes. It serves as a suitable buffer for immobilized metal affinity chromatography (IMAC), where proteins tagged with histidine residues are purified using metal ions like nickel. The compound helps elute these proteins by displacing them from the metal ions .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit various enzymes, including α-glucosidase, which is relevant in diabetes management. In vitro studies have shown that derivatives can effectively lower glucose absorption by inhibiting this enzyme, offering potential therapeutic benefits for diabetic patients .
Material Science
Synthesis of Novel Materials
this compound is also being explored for its role in synthesizing new materials. Its derivatives have been incorporated into polymer matrices to enhance thermal stability and mechanical properties. These materials show promise for applications in electronics and coatings due to their improved performance characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in pathogens, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
- 1H-benzo[d]imidazole-2-carboxylic acid
- 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Uniqueness
5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 5-position enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Biological Activity
5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound belongs to the benzimidazole family, which is characterized by a fused bicyclic structure containing nitrogen. Its chemical formula is CHClNO and it has a molecular weight of 227.63 g/mol. The presence of amino and carboxylic acid functional groups contributes to its solubility and reactivity.
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting essential biological processes in pathogens and cancer cells .
- Antimicrobial Activity : It exhibits broad-spectrum antimicrobial properties, making it a candidate for drug development against various bacterial strains .
- Anticancer Potential : Studies indicate that it may induce apoptosis and cell cycle arrest in certain cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
This compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 62.5 |
| Salmonella typhi | 12.5 |
| Candida albicans | 250 |
These results highlight its potential as an effective antimicrobial agent compared to standard antibiotics .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance, it has been tested against human cancer cell lines with the following IC values:
| Cell Line | IC (µM) |
|---|---|
| A549 (lung cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| HeLa (cervical cancer) | 12 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Case Studies
Recent studies have explored the biological activity of related benzimidazole derivatives, providing insights into their pharmacological potential. For instance:
- A study reported that derivatives of benzimidazole exhibited significant inhibitory effects on α-glucosidase, indicating potential use in diabetes management .
- Another research highlighted the effectiveness of benzimidazole compounds against Mycobacterium tuberculosis, showcasing their role in treating infectious diseases .
Q & A
Basic Research Questions
What are the optimal synthetic routes for 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride, considering yield and purity?
Methodological Answer:
Synthesis of this compound can be optimized using catalytic oxidation or condensation reactions. For example, manganese(IV) oxide in dichloromethane has been effective in oxidizing imidazole precursors to aldehydes with 85% yield . Similarly, ruthenium-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)]) under mild conditions (50°C, aqueous media) improve selectivity for carboxylic acid derivatives . Retrosynthetic analysis tools, such as AI-driven platforms using databases like Reaxys or Pistachio, can predict feasible one-step pathways by evaluating precursor compatibility and reaction plausibility scores .
What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm aromatic proton environments and substituent positions. For example, δH values for imidazole protons typically appear at 7.8–8.3 ppm in CDCl .
- Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, particularly for the hydrochloride salt (e.g., M peaks and chlorine isotope patterns).
- X-ray Crystallography: Employ SHELXL for small-molecule refinement to resolve crystal packing and hydrogen-bonding interactions, especially for verifying protonation states .
- HPLC: Use C18 columns with acidic mobile phases (e.g., 0.1% TFA) to assess purity, leveraging UV detection at 254 nm due to the compound’s conjugated π-system .
How does pH influence the stability of this compound in aqueous solutions?
Methodological Answer:
The compound’s stability is pH-dependent due to protonation of the imidazole ring and hydration of the carboxylic acid group. Under acidic conditions (pH < 4), the imidazole ring is fully protonated, reducing hydrolysis but increasing solubility. At neutral or alkaline pH, the carboxylic acid deprotonates, potentially forming hydrates or gem-diols, as observed in structurally similar 2-imidazol-carboxaldehyde . Monitor degradation via:
- UV-Vis Spectroscopy: Track absorbance shifts at 270–300 nm.
- LC-MS: Identify hydrate or oxidation byproducts.
- Buffer Studies: Conduct accelerated stability testing in phosphate-buffered saline (pH 2–9) at 25°C and 40°C .
Advanced Research Questions
How can computational methods predict the reactivity of this compound in drug design?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the amino group at position 5 may act as a hydrogen-bond donor in EGFR inhibition, as seen in 2-phenyl-1H-benzo[d]imidazole derivatives .
- Molecular Docking (AutoDock Vina): Simulate binding to target proteins (e.g., EGFR) using crystal structures from the PDB. Adjust protonation states (e.g., imidazole N-H) to match physiological pH .
- ADMET Prediction (SwissADME): Evaluate bioavailability, BBB penetration, and CYP450 interactions based on logP (∼1.5) and topological polar surface area (TPSA ∼80 Ų) .
How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Normalize data using standardized assays (e.g., IC values from MTT assays) and control for variables like cell line (e.g., HeLa vs. HEK293) and solvent (DMSO concentration ≤0.1%) .
- Structural Validation: Cross-check compound identity via -NMR and HRMS to rule out impurities or hydrate formation, which may skew activity .
- Statistical Robustness: Apply ANOVA or Bayesian modeling to assess reproducibility, particularly for dose-response curves with high variability .
What experimental strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modifications at R1 (e.g., -CH, -Cl) and R2 (e.g., -COOH, -CONH) to assess electronic and steric effects. Use parallel synthesis for high-throughput screening .
- In Vitro Assays: Test cytotoxicity (e.g., against MCF-7 cells) and target inhibition (e.g., kinase assays) under standardized conditions. Compare results to reference compounds like 2-phenyl-1H-benzo[d]imidazole derivatives .
- QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like logP, molar refractivity, and Hammett constants to rationalize activity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
